molecular formula C9H10N2O2 B14871698 6-(Pyridin-4-yl)morpholin-3-one

6-(Pyridin-4-yl)morpholin-3-one

Cat. No.: B14871698
M. Wt: 178.19 g/mol
InChI Key: YCWVFVISRZXYBU-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)morpholin-3-one is a heterocyclic organic compound that features a morpholine ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)morpholin-3-one typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

6-(Pyridin-4-yl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-yl)morpholin-3-one is unique due to its specific combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-pyridin-4-ylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9-6-13-8(5-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWVFVISRZXYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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